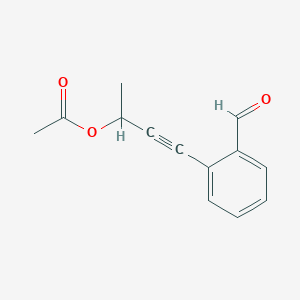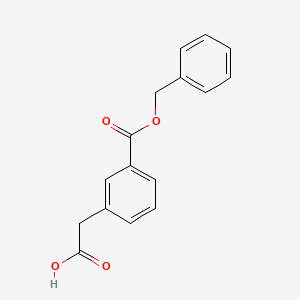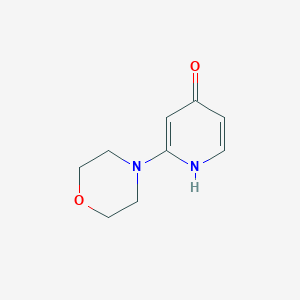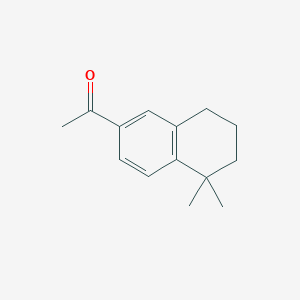![molecular formula C11H8N4 B13884103 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties.
Méthodes De Préparation
The synthesis of 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the molecule, enhancing its functional diversity. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine, bromine, or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield dichloromethyl or dibromomethyl derivatives .
Applications De Recherche Scientifique
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine has a broad range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Medicine: Its antitumor properties have been explored, showing promise as a potential cancer therapeutic.
Industry: The compound’s photophysical properties make it useful in material science applications.
Mécanisme D'action
The mechanism by which 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzymatic activity or disrupt cellular pathways, leading to the desired therapeutic effects . For instance, its role as a CDK2 inhibitor highlights its potential in targeting cancer cells selectively .
Comparaison Avec Des Composés Similaires
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with antitumor properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzymatic inhibitory activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused ring structure.
The uniqueness of this compound lies in its specific structural features and the versatility of its synthetic routes, which allow for extensive functionalization and application in various fields.
Propriétés
Formule moléculaire |
C11H8N4 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
3-pyrimidin-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N4/c1-2-7-15-10(4-1)9(8-14-15)11-12-5-3-6-13-11/h1-8H |
Clé InChI |
AZWDIIJFNXPGOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2C=C1)C3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)

![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)



![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)

![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

